3-(4-Fluorophenyl)-1-benzofuran-5-ol
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Overview
Description
3-(4-Fluorophenyl)-1-benzofuran-5-ol is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-benzofuran-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenylboronic acid and 2-hydroxybenzaldehyde.
Suzuki Coupling Reaction: The 4-fluorophenylboronic acid undergoes a Suzuki coupling reaction with 2-hydroxybenzaldehyde in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the benzofuran ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-benzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketone or carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-1-benzofuran-5-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exhibiting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole derivative with potential antimicrobial and anticancer activities.
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with potential anti-breast cancer activity.
Uniqueness
3-(4-Fluorophenyl)-1-benzofuran-5-ol is unique due to its benzofuran core structure, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-benzofuran-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO2/c15-10-3-1-9(2-4-10)13-8-17-14-6-5-11(16)7-12(13)14/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSXBTOSUAANFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C2C=C(C=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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